1H-Benzimidazole-6-sulfonic acid, 2-methyl-
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Overview
Description
1H-Benzimidazole-6-sulfonic acid, 2-methyl-: . It belongs to the class of benzimidazole derivatives and contains a sulfonic acid group.
Preparation Methods
a. Synthetic Routes: The synthesis of 2-Methylbenzimidazole involves the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide (H₂O₂) in the presence of potassium hydroxide (KOH) . The reaction proceeds as follows:
1H-benzimidazole-2-thiol+H₂O₂+KOH→2-Methylbenzimidazole
b. Industrial Production: While the industrial production methods may vary, the laboratory synthesis provides a basis for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: It can be oxidized under appropriate conditions.
Substitution: The sulfonic acid group allows for substitution reactions.
Other Transformations: Depending on the reaction conditions, it may participate in other transformations.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.
Substitution: Various electrophiles (e.g., halogens, acyl chlorides).
Other Reactions: Acidic or basic conditions, as needed.
Major Products: The major products formed during these reactions include derivatives of 2-Methylbenzimidazole with modified functional groups.
Scientific Research Applications
2-Methylbenzimidazole finds applications in several scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a ligand in coordination chemistry or enzyme inhibitors.
Medicine: Potential pharmaceutical applications due to its structural features.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism by which 2-Methylbenzimidazole exerts its effects depends on its specific application. It may interact with molecular targets or participate in biochemical pathways relevant to its function.
Comparison with Similar Compounds
2-Methylbenzimidazole can be compared with other benzimidazole derivatives, emphasizing its unique properties. Some similar compounds include:
1H-Benzimidazole: The parent compound without the methyl group.
1H-Benzimidazole-2-sulfonic acid, 6-methyl-: A related compound with a different sulfonic acid position.
Properties
CAS No. |
27503-79-3 |
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Molecular Formula |
C8H8N2O3S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
2-methyl-3H-benzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C8H8N2O3S/c1-5-9-7-3-2-6(14(11,12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10)(H,11,12,13) |
InChI Key |
SKHIUCCKYNPWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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